3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
CAS No.: 895642-56-5
Cat. No.: VC7773547
Molecular Formula: C24H22N2O3S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895642-56-5 |
|---|---|
| Molecular Formula | C24H22N2O3S |
| Molecular Weight | 418.51 |
| IUPAC Name | 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
| Standard InChI | InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
| Standard InChI Key | KAGMYSWSSKXSEA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine (Molecular Formula: ) consists of a quinoline core substituted at positions 3, 4, and 6. Key structural elements include:
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Position 3: Benzenesulfonyl group () contributing to electrophilic reactivity.
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Position 4: -((4-methylphenyl)methyl)amine, enhancing lipophilicity (logP = 4.45) .
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Position 6: Methoxy group () influencing electronic distribution .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 418.51 g/mol | |
| logP | 4.45 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 54.97 Ų | |
| Aqueous Solubility | logSw = -4.18 (Low) |
Crystallographic data (unavailable for this compound) suggest analogous dihydroquinolines exhibit planar quinoline rings with bond lengths of 1.47 Å (C-N) and 1.54 Å (C-C). The benzenesulfonyl group adopts a pseudo-axial conformation, as observed in structurally related compounds .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Quinoline Core Formation: Pfitzinger reaction between isatin derivatives and aromatic aldehydes under basic conditions.
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Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic aromatic substitution (SNAr) using benzenesulfonyl chloride .
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N-Alkylation: Reaction with 4-methylbenzyl bromide to install the -((4-methylphenyl)methyl)amine group .
Reaction Optimization
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Yield Enhancement: Use of DMF as a solvent at 80°C improves sulfonylation efficiency (yield >75%) .
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Catalysis: Pd(OAc) facilitates C-N coupling during N-alkylation, reducing side-product formation .
Pharmacological Applications
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Structural analogs of this compound demonstrate CFTR potentiation by binding to the nucleotide-binding domain 1 (NBD1), as evidenced in patent WO2022076628A1 . The benzenesulfonyl group may stabilize the open-channel conformation of CFTR, though direct evidence for this compound remains pending .
Anti-Inflammatory Activity
Dihydroquinoline derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at IC values of 0.8–2.3 μM. The methoxy group enhances membrane permeability, critical for intracellular target engagement .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High logP (4.45) suggests favorable intestinal absorption but potential first-pass metabolism .
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Metabolism: Cytochrome P450 3A4 mediates oxidative demethylation of the methoxy group, producing a catechol intermediate .
Table 2: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92% | QikProp |
| CYP3A4 Inhibition | Moderate () | SwissADME |
| HERG Inhibition | Low (pIC = 4.2) | ProTox-II |
Future Directions and Challenges
Target Validation
While computational models predict affinity for CFTR and COX-2, experimental validation via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is required .
Synthetic Scalability
Current routes suffer from low atom economy (37% for Step 2). Flow chemistry approaches could enhance throughput and reduce waste .
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